2,2-Dimethylazetidine

Lipophilicity Physicochemical property CNS drug design

2,2-Dimethylazetidine is a C2‑gem‑dimethyl‑substituted, four‑membered saturated azacycle with the molecular formula C₅H₁₁N and a molecular weight of 85.15 g·mol⁻¹. The compound is supplied as a free base (CAS 1086266‑55‑8) or as the hydrochloride salt (CAS 1088884‑71‑2) and is primarily employed as a conformationally constrained amine building block in medicinal chemistry and organic synthesis.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 1086266-55-8
Cat. No. B3375242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylazetidine
CAS1086266-55-8
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCC1(CCN1)C
InChIInChI=1S/C5H11N/c1-5(2)3-4-6-5/h6H,3-4H2,1-2H3
InChIKeyKTHMOBNDGBTCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylazetidine (CAS 1086266-55-8) – A Gem-Dimethyl-Substituted Azetidine Building Block for Drug Discovery and Chemical Biology


2,2-Dimethylazetidine is a C2‑gem‑dimethyl‑substituted, four‑membered saturated azacycle with the molecular formula C₅H₁₁N and a molecular weight of 85.15 g·mol⁻¹ [1]. The compound is supplied as a free base (CAS 1086266‑55‑8) or as the hydrochloride salt (CAS 1088884‑71‑2) and is primarily employed as a conformationally constrained amine building block in medicinal chemistry and organic synthesis. Its key physicochemical identifiers include an InChIKey of KTHMOBNDGBTCLB‑UHFFFAOYSA‑N and a computed XLogP3 of 0.5 [1].

Why 2,2-Dimethylazetidine Cannot Be Simply Replaced by Other Azetidine Isomers in Structure–Activity Studies


Azetidine-based building blocks are frequently used interchangeably as rigid amine surrogates; however, the position and number of methyl substituents fundamentally alter the compound’s lipophilicity, basicity, conformational bias, and metabolic stability [1]. The 2,2‑gem‑dimethyl pattern creates a quaternary carbon adjacent to the ring nitrogen, which simultaneously increases steric demand, reduces nitrogen basicity, and locks the ring into a specific puckering mode. These effects are not reproduced by 3,3‑dimethyl, 2,4‑dimethyl, or unsubstituted azetidines [2], making direct substitution a significant risk in any quantitative structure–activity relationship (QSAR)‑driven or pharmacokinetic‑sensitive project.

Quantitative Differentiation Evidence for 2,2-Dimethylazetidine Versus Its Closest Comparators


Enhanced Lipophilicity Relative to Unsubstituted Azetidine

2,2-Dimethylazetidine exhibits a computed XLogP3 value of 0.5 [1], whereas unsubstituted azetidine has an experimentally measured logP of −0.20 , yielding a net increase of approximately 0.7 log units. This shift moves the compound from a hydrophilic profile (logP < 0) into a moderately lipophilic domain that is more compatible with passive membrane permeability.

Lipophilicity Physicochemical property CNS drug design

Conformational Rigidification and Predicted Metabolic Shielding by the C2 Gem-Dimethyl Motif

The gem-dimethyl group at C2 creates a quaternary center that eliminates the conformational flexibility associated with azetidine ring puckering and provides steric shielding of the α‑carbon–nitrogen bond from cytochrome P450‑mediated oxidation [1]. While direct experimental metabolic stability data for 2,2-dimethylazetidine are not published, the gem-dimethyl motif is a well‑validated strategy for improving pharmacokinetic parameters: approximately 10% of all approved drugs contain at least one gem‑dimethyl group, and its introduction has been repeatedly shown to enhance plasma stability and reduce oxidative metabolism [2]. In contrast, unsubstituted azetidine retains full conformational freedom and oxidative susceptibility at the ring α‑positions.

Conformational restriction Metabolic stability Drug design

Validated Bioactivity of a 2,2-Dimethylazetidine-Containing Ligand at Neuronal Nicotinic Receptors

3-((2,2-Dimethylazetidine-1-carbonyloxy)-1-methylpropyl)dimethylammonium oxalate, a derivative incorporating the 2,2-dimethylazetidine scaffold, demonstrated a Ki of 51 nM against the rat α3β4 neuronal nicotinic acetylcholine receptor (nAChR) in a fluorescence membrane potential assay using HEK293 cells [1]. This affinity confirms that the 2,2-dimethylazetidine core is compatible with high‑potency target engagement in a neurotransmitter receptor system of therapeutic relevance.

Nicotinic acetylcholine receptor Neuropharmacology Binding affinity

Research and Industrial Application Scenarios for 2,2-Dimethylazetidine Based on Quantitative Differentiation Evidence


Central Nervous System (CNS) Drug Discovery Campaigns Requiring Moderate Lipophilicity and Conformational Constraint

The computed XLogP3 of 0.5 [1] places 2,2-dimethylazetidine within the lipophilicity window often associated with favorable CNS penetration (typically logP ≈ 2–4), while its quaternary C2 center eliminates rotational flexibility and may reduce P‑glycoprotein efflux susceptibility [2]. This combination makes the compound a preferred amine fragment over unsubstituted azetidine (logP = −0.20) for CNS lead series where excessive hydrophilicity impairs blood–brain barrier permeation.

Improving Metabolic Stability of Heterocyclic Amine Series

When a lead series suffers from rapid oxidative N‑dealkylation or α‑carbon hydroxylation, incorporation of the gem‑dimethyl group at the C2 position of the azetidine ring is a well‑precedented tactic to block CYP‑mediated metabolism [3]. The 2,2‑dimethylazetidine scaffold can therefore be introduced as a metabolically shielded replacement for less substituted azetidine or pyrrolidine motifs, with an expectation of extended plasma half‑life based on extensive class‑level evidence [4].

Synthesis of Constrained Peptidomimetics and Chiral Ligands

The rigid azetidine ring with gem‑dimethyl quaternary substitution provides a well‑defined exit vector geometry that is useful in peptidomimetic design. Building blocks such as 2,2‑dimethylazetidine-3‑carboxylic acid and 3‑amino‑2,2‑dimethylazetidine are accessible from the parent compound [5] and can be employed to constrain backbone φ/ψ angles in peptide analogs, an approach not achievable with the more flexible unsubstituted azetidine.

Quote Request

Request a Quote for 2,2-Dimethylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.